(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid

Catalog No.
S3396818
CAS No.
168980-09-4
M.F
C12H21NO3
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(cyclopentylformamido)-4-methylpentanoic ac...

CAS Number

168980-09-4

Product Name

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid

IUPAC Name

(2S)-2-(cyclopentanecarbonylamino)-4-methylpentanoic acid

Molecular Formula

C12H21NO3

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C12H21NO3/c1-8(2)7-10(12(15)16)13-11(14)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1

InChI Key

CUPRCYCQEIRPTA-JTQLQIEISA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCC1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCC1

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCC1

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid is a chiral compound characterized by its unique structure, which includes a cyclopentyl group and a formamido functional group. The presence of these groups contributes to its potential biological activities and makes it a subject of interest in medicinal chemistry. The compound's stereochemistry is indicated by the (2S) designation, which specifies the spatial arrangement of atoms around the chiral center.

The chemical behavior of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid can be analyzed through various types of reactions:

  • Amide Formation: The compound can undergo reactions typical of amides, such as hydrolysis, where it reacts with water to produce the corresponding carboxylic acid and amine.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, particularly if heated or subjected to catalytic processes.
  • Enzymatic Reactions: In biological systems, it may participate in enzyme-mediated transformations that are crucial for metabolic pathways

    The biological activity of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid has been explored in various contexts:

    • Pharmacological Effects: Preliminary studies suggest that this compound may exhibit analgesic properties, making it relevant in pain management research .
    • Interaction with Receptors: Its structural features allow it to interact with specific biological receptors, potentially influencing signaling pathways related to pain and inflammation .
    • Toxicity Assessments: Evaluations of its toxicity are essential to determine safe dosage levels for therapeutic applications .

Several synthetic routes have been proposed for the preparation of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid:

  • Starting Materials: The synthesis typically begins with commercially available amino acids or their derivatives.
  • Coupling Reactions: Coupling agents may be employed to facilitate the formation of the amide bond between the cyclopentyl formamide and the amino acid backbone.
  • Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography can be utilized to isolate the (2S) enantiomer .

The potential applications of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid span several fields:

  • Pharmaceutical Development: Its analgesic properties make it a candidate for developing new pain relief medications.
  • Research Tool: As a model compound, it can be used in studies aimed at understanding structure-activity relationships in medicinal chemistry .
  • Biochemical Studies: It may serve as a substrate or inhibitor in enzyme kinetics studies due to its functional groups .

Interaction studies are crucial for understanding how (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid interacts with biological systems:

  • Binding Affinity Tests: These tests evaluate how well the compound binds to target receptors or enzymes.
  • In Vivo Studies: Animal models may be used to assess pharmacokinetics and pharmacodynamics, providing insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(2S)-2-(cyclohexylformamido)-4-methylpentanoic acidCyclohexyl group instead of cyclopentylPotentially different receptor interactions
(2S)-2-(phenylformamido)-4-methylpentanoic acidPhenyl group additionMay exhibit distinct pharmacological effects
(2S)-2-(isobutylformamido)-4-methylpentanoic acidIsobutyl side chainVariations in lipophilicity and solubility

The unique combination of the cyclopentyl group and specific stereochemistry sets (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid apart from these similar compounds, potentially influencing its biological activity and therapeutic applications.

XLogP3

2.4

Sequence

L

Dates

Modify: 2023-08-19

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